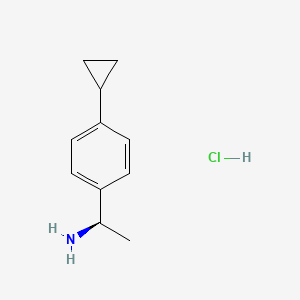
3-Bromo-4-(4-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(4-fluorophenyl)pyridine is an organic compound with the molecular formula C11H7BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the fourth position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-fluorophenyl)pyridine typically involves the bromination of 4-(4-fluorophenyl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to more efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-Bromo-4-(4-fluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(4-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and fluorophenyl groups contribute to its binding affinity and specificity by interacting with the target’s active site through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)pyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
3-Bromo-4-phenylpyridine: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
Uniqueness
3-Bromo-4-(4-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorophenyl groups, which enhance its reactivity and binding properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H7BrFN |
|---|---|
Peso molecular |
252.08 g/mol |
Nombre IUPAC |
3-bromo-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H |
Clave InChI |
ZBGOOWVWIPZJOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



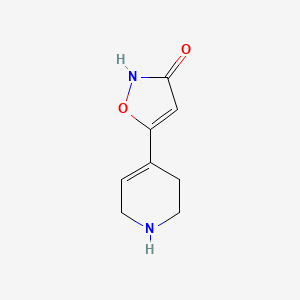
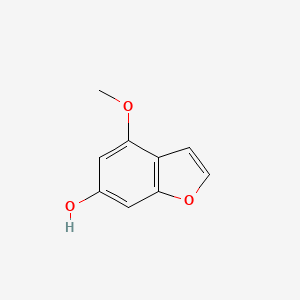

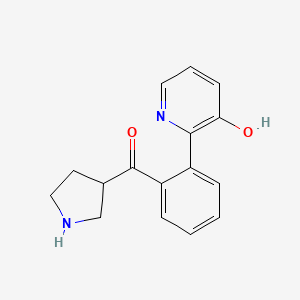
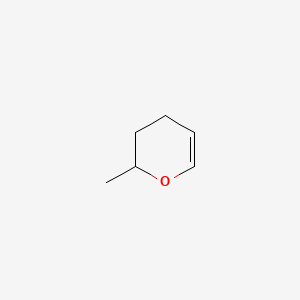
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
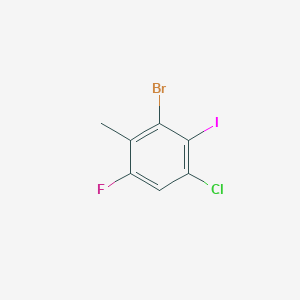

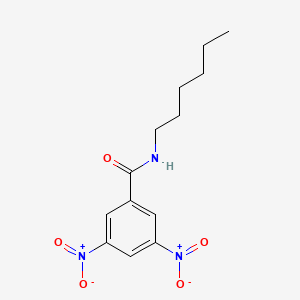
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
